molecular formula C11H14ClNO3S B4237671 5-chloro-N-cyclopropyl-2-ethoxybenzenesulfonamide

5-chloro-N-cyclopropyl-2-ethoxybenzenesulfonamide

Cat. No.: B4237671
M. Wt: 275.75 g/mol
InChI Key: PBSPRYHVKZJGNY-UHFFFAOYSA-N
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Description

5-chloro-N-cyclopropyl-2-ethoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a chloro-substituted benzene ring, a cyclopropyl group, and an ethoxy group, making it a unique structure with potential for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-cyclopropyl-2-ethoxybenzenesulfonamide typically involves the following steps:

    Sulfonation: The addition of a sulfonamide group to the benzene ring.

    Cyclopropylation: The attachment of a cyclopropyl group.

Each of these steps requires specific reagents and conditions. For example, chlorination can be achieved using chlorine gas or other chlorinating agents under controlled conditions. Sulfonation often involves the use of sulfuric acid or sulfonyl chlorides. Cyclopropylation can be carried out using cyclopropyl halides in the presence of a base. Ethoxylation typically involves the use of ethyl alcohol or ethyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-cyclopropyl-2-ethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

5-chloro-N-cyclopropyl-2-ethoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: As a sulfonamide, it has potential antimicrobial properties and can be investigated for use in drug development.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-cyclopropyl-2-ethoxybenzenesulfonamide involves its interaction with biological molecules. As a sulfonamide, it likely inhibits the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial effects. The specific molecular targets and pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-ethoxybenzenesulfonamide: Lacks the cyclopropyl group.

    N-cyclopropyl-2-ethoxybenzenesulfonamide: Lacks the chloro group.

    5-chloro-N-cyclopropylbenzenesulfonamide: Lacks the ethoxy group.

Uniqueness

5-chloro-N-cyclopropyl-2-ethoxybenzenesulfonamide is unique due to the presence of all three functional groups: chloro, cyclopropyl, and ethoxy. This combination of groups can confer distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

5-chloro-N-cyclopropyl-2-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S/c1-2-16-10-6-3-8(12)7-11(10)17(14,15)13-9-4-5-9/h3,6-7,9,13H,2,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSPRYHVKZJGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.